5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a cyclobutyl ring at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dibromopyridine and 1-(trifluoromethyl)cyclobutyl lithium.
Reaction Conditions: The reaction between 2,5-dibromopyridine and 1-(trifluoromethyl)cyclobutyl lithium is carried out under anhydrous conditions, typically in a solvent such as tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .
Scientific Research Applications
5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the cyclobutyl ring.
5-bromo-2-(trifluoromethyl)pyridine: Similar but without the cyclobutyl group.
2-(trifluoromethyl)-5-bromopyridine: Another structural isomer with different substitution patterns.
Uniqueness
5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which can impart distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2742659-39-6 |
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Molecular Formula |
C10H9BrF3N |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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